(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 934001-94-2
VCID: VC11611123
InChI: InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2
SMILES:
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol

CAS No.: 934001-94-2

Cat. No.: VC11611123

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol - 934001-94-2

Specification

CAS No. 934001-94-2
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
Standard InChI InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2
Standard InChI Key QQXFSHUGDQQNDH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol, reflects its structural complexity. The oxazole core is a five-membered ring containing one oxygen and one nitrogen atom. Key substituents include:

  • A bromine atom at the 4-position, which enhances electrophilic reactivity.

  • A phenyl group at the 5-position, contributing to aromatic stability.

  • A hydroxymethyl group (-CH2_2OH) at the 3-position, enabling hydrogen bonding and derivatization .

The canonical SMILES representation C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br\text{C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br} and InChIKey QQXFSHUGDQQNDH-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8BrNO2\text{C}_{10}\text{H}_{8}\text{BrNO}_{2}
Molecular Weight254.08 g/mol
Purity95%
CAS Number934001-94-2
Solubility (Predicted)Moderate in polar solvents

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol typically involves oxazole ring formation followed by functional group substitutions. A representative method includes:

  • Oxazole Ring Construction: Cyclization of precursor molecules (e.g., α-bromo ketones with nitriles) under acidic conditions.

  • Bromination: Electrophilic aromatic substitution to introduce bromine at the 4-position.

  • Hydroxymethylation: Introduction of the -CH2_2OH group via nucleophilic substitution or oxidation .

A modified protocol from Ambeed.com (Source 2) describes lithiation and nucleophilic addition steps for analogous oxazole derivatives. For instance, lithiation of 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane with n-BuLi in THF at -78°C, followed by reaction with 7-chloro-3,4-dihydroisoquinoline and BF3_3-Et2_2O, yields tetrahydroisoquinoline derivatives with 45–51% yields . While this method targets a different compound, it highlights the utility of low-temperature lithiation and Lewis acid catalysis in oxazole functionalization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Lithiationn-BuLi, THF, -78°C
Nucleophilic AttackBF3_3-Et2_2O, -30°C45%
PurificationSilica gel chromatography
CompoundTargetIC50_{50}/EC50_{50}Source
3-CF3_3-4-cPr-oxadiazol-2(3H)-oneNotum1.8 nM
(4-Bromo-5-phenyl-oxazol-3-yl)methanolUndisclosedPending

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or cryo-EM .

  • Derivatization: Explore substitutions at the 3-position (e.g., esterification of -CH2_2OH) to enhance bioavailability.

  • In Vivo Testing: Assess pharmacokinetics and toxicity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator